3-Thiopheneboronic acid
Overview
Description
3-Thiopheneboronic acid is a compound that falls within the broader category of thiophene derivatives. These are aromatic five-membered ring compounds that include sulfur as a heteroatom. Thiophene derivatives are present in numerous natural and unnatural compounds that possess valuable bioactivities. The significance of thiophene derivatives extends across various fields, including medicinal chemistry, due to their range of applications such as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Moreover, the employment of thiophene derivatives in the realms of organic materials, agrochemicals, flavors, and dyes highlights their versatility and the importance of their synthesis methods (D. Xuan, 2020).
Synthesis Analysis
The synthesis of thiophene derivatives, including 3-thiopheneboronic acid, has attracted significant attention due to their broad applications. Recent achievements in the synthesis of thiophenes have seen the modification and improvement of established methods like the Gewald and Fiesselmann methods, alongside the development of novel synthetic approaches. These methods leverage diverse catalysts and, in some cases, also elucidate reaction mechanisms. The continuous evolution in the synthesis of thiophenes points toward future research directed at improving efficiency, versatility, and the adoption of environmentally friendly procedures (D. Xuan, 2020).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is pivotal to their chemical reactivity and properties. The structure-activity relationships (SAR) of thiophene derivatives have been extensively reviewed, with a focus on their therapeutic properties as indicated by specific biological test systems. These investigations have arranged compounds based on their molecular structures and therapeutic properties, underlining the complexity and diversity of thiophene derivatives' biological activities (G. Drehsen, J. Engel, 1983).
Chemical Reactions and Properties
Thiophene derivatives engage in various chemical reactions that underscore their significance in synthetic chemistry. The reactivity of thiophene derivatives with electrophilic and nucleophilic reagents under different conditions has been a subject of considerable interest. These reactions are crucial for the development of thiophene-based compounds with potential applications in the medicinal, pharmacological, and biological fields. The versatility of thiophene derivatives in undergoing reactions has paved the way for their use in creating a wide array of bioactive systems (M. Makki, R. M. Abdel-Rahman, Abdulrahman S. Alharbi, 2019).
Scientific Research Applications
Chemosensitive Material Development :
- Poly-3-thiopheneboronic acid exhibits a strong negative solvatochromic effect and significant electrochromic properties, making it a promising chemosensitive material (Efremenko & Mirsky, 2020).
Asymmetric Synthesis :
- 3-Thiopheneboronic acid is useful in asymmetric 1,4-addition reactions to α,β-unsaturated carbonyl compounds, producing optically active β-(3-thienyl) carbonyl compounds with high enantioselectivity (Yoshida & Hayashi, 2003).
Suzuki-Miyaura Reactions :
- Demonstrates utility in Suzuki–Miyaura reactions, as shown in the synthesis of 4-methyl-2-thiopheneboronic anhydride (Klingensmith, Bio, & Moniz, 2007).
- Applied in the synthesis of thiophene oligomers and derivatives for pharmacological and other applications (Ikram et al., 2015).
Electrochemical DNA Sensor Development :
- Used in the synthesis of polythiophene derivatives for electrochemical DNA sensors, demonstrating the potential for biological applications (Kang et al., 2004).
Catalysis Research :
- A catalyst in the Suzuki–Miyaura coupling of heteroaryl halides with thiopheneboronic acid, efficient for forming biheteroaryls (Wang et al., 2013).
Safety And Hazards
Future Directions
3-Thiopheneboronic acid and its derivatives have potential applications in various fields. For instance, poly-3-thiopheneboronic acid, synthesized from 3-thienylboronic acid, has been suggested as a new chemosensitive material . Furthermore, 3-Thiopheneboronic acid has been used in the regulation of electrode/electrolyte interphase of lithium metal batteries with high-loading cathode .
properties
IUPAC Name |
thiophen-3-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BO2S/c6-5(7)4-1-2-8-3-4/h1-3,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMBSXGYAQZCTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342433 | |
Record name | 3-Thiopheneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiopheneboronic acid | |
CAS RN |
6165-69-1 | |
Record name | 3-Thienylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6165-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiopheneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (thiophen-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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